molecular formula C5H10N3O4P B1664868 Amifampridine Phosphate CAS No. 446254-47-3

Amifampridine Phosphate

Cat. No.: B1664868
CAS No.: 446254-47-3
M. Wt: 207.12 g/mol
InChI Key: KAICRBBQCRKMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amifampridine phosphate is a broad-spectrum potassium channel blocker of significant interest in neurological and neuromuscular research . Its primary research value lies in modeling and investigating therapeutic strategies for Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder of the neuromuscular junction . The compound's mechanism of action involves blocking voltage-gated potassium channels on presynaptic nerve terminals . This blockade prolongs the action potential duration, which allows voltage-gated calcium channels to remain open for a longer period . The increased calcium influx facilitates a greater release of acetylcholine into the synaptic cleft, thereby enhancing neuromuscular transmission . This mechanism is crucial for researching conditions like LEMS, where autoantibodies attack presynaptic calcium channels and impair acetylcholine release . Beyond LEMS, amifampridine has documented research applications in the study of congenital myasthenic syndromes . The phosphate salt form offers improved stability and does not require refrigeration, making it a practical choice for laboratory use . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

phosphoric acid;pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.H3O4P/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H,7H2,(H2,6,8);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAICRBBQCRKMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196254
Record name Amifampridine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-47-3
Record name Amifampridine phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amifampridine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid;pyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIFAMPRIDINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HF8FIN815
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Catalytic Hydrogenation

The most widely documented academic synthesis involves a two-step sequence starting from 4-chloro-3-nitropyridine. In the first step, methanolic ammonia undergoes nucleophilic aromatic substitution (SNAr) at the 4-position, displacing chlorine to yield 4-amino-3-nitropyridine (Scheme 1). Optimal conditions utilize 7 M NH3 in MeOH at 65°C for 24 hours, achieving 89% isolated yield.

Scheme 1 :
$$ \text{4-Cl-3-NO}2\text{-pyridine} + \text{NH}3 \xrightarrow{\text{MeOH, 65°C}} \text{4-NH}2\text{-3-NO}2\text{-pyridine} + \text{HCl} $$

The second step employs palladium-on-carbon (10 wt%) under 50 psi H2 in ethanol to reduce the nitro group, producing amifampridine (3,4-diaminopyridine) in 93% yield. Critical process parameters include:

Parameter Optimal Value Effect on Yield
Catalyst Loading 10% Pd/C <90% → 72% yield
Hydrogen Pressure 50 psi 30 psi → 65% yield
Reaction Time 6 hours <4h → incomplete reduction

This method avoids column chromatography through careful pH adjustment during workup, precipitating the product at pH 8–9.

Alternative Four-Step Synthesis from 4-Hydroxypyridine

For laboratories lacking commercial 4-chloro-3-nitropyridine, a linear four-step synthesis begins with nitration of 4-hydroxypyridine. Concentrated HNO3/H2SO4 at 0°C introduces the nitro group ortho to the hydroxyl, yielding 4-hydroxy-3-nitropyridine (87%). Subsequent chlorination with POCl3 (3 equiv) at reflux provides 4-chloro-3-nitropyridine (91%), which undergoes the SNAr and hydrogenation sequence described earlier.

Industrial-Scale Crystallization of the Phosphate Salt

Solvent Selection and Polymorph Control

Patent EP3696169A1 discloses a crystallization process critical for producing the monophosphate salt. Amifampridine free base is dissolved in ethanol (<10% H2O) at 30°C, followed by slow addition of 85% H3PO4 to precipitate the phosphate salt. Key advantages over prior art:

  • Particle Size Distribution : 10–50 μm (D90) without milling
  • Solubility : 1 g/2.1 mL H2O vs. 1 g/4.7 mL for hydrochloride salt
  • Stability : <0.1% degradation after 24 months at 25°C/60% RH

Crystallization kinetics studies reveal:

$$ \text{Super-saturation Ratio (S)} = \frac{C}{C^*} = 1.8 \rightarrow \text{Nucleation-dominated growth} $$

where $$ C $$ = actual concentration, $$ C^* $$ = solubility. Maintaining S < 2 prevents oiling out, ensuring consistent crystal habit.

Direct Compression Tablet Formulation

The free-flowing phosphate salt (Carr Index = 12 ± 2) enables direct compression with excipients:

Component Function %w/w
This compound API 52.7
Microcrystalline cellulose Binder 45.0
Colloidal SiO2 Glidant 1.5
Ca stearate Lubricant 0.8

Tablets disintegrate in <3 minutes (USP <701>), facilitating rapid absorption (Tmax = 1.1 ± 0.3 h).

Analytical Methodologies for Quality Control

Stability-Indicating HPLC-UV Assay

The validated HPLC method employs:

  • Column : Zorbax SB-C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase : MeCN:Buffer (20:80 v/v), pH 3.0
  • Flow Rate : 1.0 mL/min
  • Detection : 290 nm

Separation achieves baseline resolution (Rs > 2.0) between amifampridine and major degradants (3-N-acetyl metabolite, oxidation products). Validation parameters:

Parameter Result Acceptance Criteria
Linearity R² = 0.9998 R² ≥ 0.995
Accuracy (% recovery) 98.4–101.2 98–102%
Precision (% RSD) 0.37 ≤2%

Solid-State Characterization

XRPD confirms the preferred Form I (characteristic peaks at 12.8°, 17.2°, 22.4° 2θ). DSC shows a sharp melt at 193°C (ΔH = 128 J/g), indicating high crystallinity.

Pharmacokinetic Considerations in Synthesis

Metabolic Pathway-Driven Impurity Control

The major metabolite 3-N-acetyl-amifampridine (IC50 >3000 μM vs. 338 μM for parent) necessitates strict control of acetylation side products. Process modifications include:

  • Reaction Quenching : Rapid cooling to 5°C after hydrogenation reduces N-acetylation to <0.05%
  • Storage : N2 atmosphere prevents oxidative degradation (Δ0.2% vs. 1.8% under air)

Bioequivalence Optimization

Comparative dissolution studies show the phosphate salt’s superiority:

Salt Form % Dissolved (30 min) Relative Bioavailability
Phosphate 98.4 ± 2.1 1.00 (Reference)
Hydrochloride 82.7 ± 3.8 0.76 ± 0.05

Industrial Manufacturing Process

Batch vs. Continuous Manufacturing

Current Good Manufacturing Practice (cGMP) batches (100–500 kg scale) utilize:

  • Reactor Type : Glass-lined steel (500 L)
  • Cycle Time : 48 hours (including CIP/SIP)
  • Yield : 86–89% (over 4 steps)

Emerging continuous approaches employ:

$$ \text{Space-Time Yield} = \frac{\text{Product (kg)}}{\text{Reactor Volume (m}^3\text{)} \times \text{Time (h)}} = 1.7 \, \text{kg/m}^3\text{h} $$

Environmental Impact Assessment

The E-factor for this compound production is 23 kg waste/kg API, dominated by solvent use (MeOH, EtOH). Closed-loop solvent recovery systems reduce this to 15 kg/kg.

Scientific Research Applications

Clinical Applications

  • Lambert-Eaton Myasthenic Syndrome (LEMS)
    • Efficacy : Amifampridine phosphate has been established as a first-line therapy for LEMS. Clinical trials have demonstrated significant improvements in muscle strength and function, as measured by the Quantitative Myasthenia Gravis (QMG) score and Subject Global Impression (SGI) scores. A phase 3 study showed that patients receiving this compound had a mean improvement in QMG scores compared to those on placebo, with statistically significant results (P < 0.0006) .
    • Safety : The drug has a favorable safety profile, with common adverse effects including paresthesias, nausea, and headache. Serious adverse events were rare, indicating good tolerability among patients .
  • Congenital Myasthenic Syndromes (CMS)
    • This compound is also being explored for use in various forms of CMS, where it may help improve muscle function by enhancing synaptic transmission at the neuromuscular junction. Ongoing studies are assessing its efficacy in this context .
  • Downbeat Nystagmus
    • Preliminary evidence suggests potential benefits of this compound in treating downbeat nystagmus, a condition characterized by abnormal eye movements. Further research is needed to establish its efficacy and safety for this application .

Efficacy Studies

  • A randomized double-blind placebo-controlled trial involving 26 adults with LEMS demonstrated that this compound significantly improved muscle strength compared to placebo over a four-day treatment period .
  • In another study, patients who had been stabilized on this compound for at least one week were randomized to either continue treatment or switch to placebo. Results indicated that those on amifampridine maintained their muscle strength while those switched to placebo showed significant deterioration .

Safety Profile

  • The safety profile of this compound was assessed through various clinical trials. The most common adverse effects reported were mild and included muscle weakness and fatigue upon withdrawal from treatment .
  • Long-term studies have not indicated any serious hematological or hepatic toxicity associated with this compound use, reinforcing its safety for chronic administration .

Data Tables

Application AreaEfficacy EvidenceCommon Adverse EffectsNotes
Lambert-Eaton Myasthenic SyndromeSignificant improvement in QMG and SGI scores in clinical trials Paresthesias, nausea, headacheFirst-line therapy approved in EU
Congenital Myasthenic SyndromesOngoing studies; preliminary positive outcomes reported Similar to LEMSNot yet fully established
Downbeat NystagmusLimited evidence; needs further research Not extensively studiedPotential but unconfirmed benefit

Mechanism of Action

Amifampridine phosphate exerts its effects by blocking voltage-gated potassium channels in nerve terminals. This action prolongs the duration of the action potential and increases the influx of calcium ions into the nerve endings. The increased calcium concentration enhances the release of acetylcholine, which stimulates muscle contraction at the neuromuscular junction .

Comparison with Similar Compounds

Pharmacological and Clinical Profile

Parameter This compound 3,4-DAP Base
Formulation Stability Stable at room temperature Requires refrigeration
Dosing Consistency Standardized manufacturing (GMP-compliant) Compounded locally; variability risk
Efficacy in LEMS QMG score improvement: 6.4 vs. placebo QMG improvement in historical trials
Safety Profile Mild AEs (headache, paresthesias) Perioral tingling, seizures (>100 mg/day)
Regulatory Status FDA/EMA-approved Available via expanded access (US)

Key Findings :

  • This compound and 3,4-DAP share identical mechanisms but differ in pharmacokinetics. The phosphate salt’s stability and standardized production reduce dosing variability, enhancing safety .
  • In a phase 3 trial, this compound demonstrated a 6.4-point QMG score advantage over placebo at day 4, with sustained benefits at day 14 . Historical 3,4-DAP trials showed similar efficacy but lacked controlled manufacturing .
  • Both compounds exhibit dose-dependent toxicity, but the phosphate form’s regulated dosing minimizes seizure risks .

This compound vs. Pyridostigmine

Pyridostigmine, an acetylcholinesterase inhibitor, is occasionally used off-label in LEMS. However, evidence from Wirtz et al. This compound is preferred as first-line therapy due to its direct enhancement of acetylcholine release .

Pharmacogenomic Considerations

This compound is metabolized via N-acetyltransferase 2 (NAT2), with slow acetylators exhibiting 3–4× higher plasma levels than fast acetylators . This polymorphism correlates with increased adverse events (e.g., paresthesias) in slow acetylators, necessitating personalized dosing .

Phase 3 Trials of this compound in LEMS

Study Design Key Results
FIR-001 (2011) Open-label, dose-ranging (n=26) Confirmed safety across 15–60 mg/day; PK variability linked to NAT2 genotype.
NCT02970162 (2019) Double-blind withdrawal (n=26) QMG score difference: 6.4 vs. placebo (p=0.0004); 61.5% placebo patients worsened in 3TUG .
Oh et al. (2020) Confirmatory phase 3 (n=38) All endpoints (QMG, SGI, CGI-I) met at days 8 and 14; sustained efficacy .

Efficacy Metrics :

  • QMG Score : this compound reduced scores by 0.7 vs. placebo’s 7.1 at day 4 (p=0.0004) .
  • 3TUG Test : 7.7% of amifampridine patients worsened vs. 61.5% on placebo (p=0.0112) .

Biological Activity

Amifampridine phosphate, commercially known as Firdapse®, is a potassium channel blocker primarily used in the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). Its biological activity is characterized by enhancing neuromuscular transmission, which is crucial for improving muscle strength in patients suffering from neuromuscular junction disorders. This article delves into the mechanisms, efficacy, safety profiles, and research findings related to this compound.

This compound functions by selectively blocking presynaptic fast voltage-gated potassium channels. This blockade prolongs cell membrane depolarization and action potential duration, leading to increased calcium influx into nerve endings. The resultant rise in intracellular calcium levels facilitates the exocytosis of acetylcholine-containing vesicles, thereby enhancing neurotransmission at the neuromuscular junction (NMJ) .

Key Mechanisms:

  • Potassium Channel Blockade: Inhibits voltage-dependent potassium channels.
  • Calcium Influx: Prolongs calcium channel opening, increasing intracellular calcium.
  • Acetylcholine Release: Enhances release of acetylcholine at NMJ, improving muscle contraction.

Efficacy in Clinical Studies

This compound has been extensively studied for its efficacy in treating LEMS. A pivotal Phase 3 randomized, double-blind trial demonstrated significant improvements in muscle strength and function compared to placebo.

Case Study Summary

Study DesignParticipantsTreatment DurationPrimary EndpointResults
Phase 3 RCT26 adults with LEMS4 daysQuantitative Myasthenia Gravis Score (QMG)Significant improvement in QMG scores for amifampridine group compared to placebo .
Phase 3 RCTN=669 (French treatment center)VariesSafety and EfficacyReported significant efficacy with acceptable safety profile; common AEs included paresthesias and nausea .

Safety Profile

The safety profile of this compound is generally favorable. Common adverse effects reported include:

  • Paresthesias: Oral and digital sensations.
  • Nausea and Headaches: Mild gastrointestinal disturbances.
  • Fatigue: Common during initial treatment phases.

In clinical trials, the incidence of severe side effects was low, with no significant cardiovascular events reported .

Pharmacokinetics

The pharmacokinetics of this compound reveal that its absorption can be influenced by food intake. The drug exhibits a bioavailability range of approximately 93-100%, with peak plasma concentrations (Cmax) varying based on whether it is taken in a fed or fasted state.

Pharmacokinetic Parameters

ParameterFed State (ng/mL)Fasted State (ng/mL)
Cmax2.81 - 13216 - 137
AUC0-∞9.66 - 29222.1 - 271
Half-lifeVariableVariable

This variability underscores the importance of monitoring patients closely when initiating treatment or adjusting dosages .

Q & A

Q. What is the mechanism of action of amifampridine phosphate in neuromuscular transmission?

this compound acts as a voltage-dependent potassium channel blocker, prolonging presynaptic depolarization at neuromuscular junctions. This enhances calcium influx, increasing acetylcholine release and improving neuromuscular transmission. Efficacy is measured via electrophysiological parameters (e.g., compound muscle action potentials) and validated clinical scales like the Quantitative Myasthenia Gravis (QMG) score .

Q. How are stable dosing regimens for this compound determined in clinical trials?

Open-label run-in periods are used to titrate doses based on tolerability and efficacy. For example, in the SMA-001 trial, patients started at 15 mg/day and escalated to 80 mg/day, with dose adjustments guided by the Hammersmith Functional Motor Scale Expanded (HFMSE). Stability is confirmed by maintaining improvement for ≥7 days before randomization .

Q. What endpoints are prioritized in this compound trials for neuromuscular disorders?

Primary endpoints often include patient-reported outcomes (e.g., Subject Global Impression, SGI) and clinician-assessed scales (e.g., QMG score). Secondary endpoints may involve functional tests like the 6-Minute Walk Test (6MWT) or Timed 25-Foot Walk. Blinded crossover designs are employed to reduce variability, with efficacy confirmed by statistically significant differences in least squares (LS) means between treatment arms .

Advanced Research Questions

Q. How do withdrawal enrichment designs in trials (e.g., LMS-003) introduce bias in efficacy assessments?

Withdrawal designs risk partial unblinding, as placebo-arm patients may experience symptom deterioration, influencing subjective endpoints like SGI or Clinical Global Impression–Improvement (CGI-I). Mitigation strategies include strict blinding protocols and pre-specified statistical hierarchies to prioritize objective endpoints (e.g., QMG) over subjective measures .

Q. What methodologies address pharmacogenetic variability in this compound metabolism?

Genetic polymorphisms in NAT2 (N-acetyltransferase 2) significantly impact pharmacokinetics. Slow acetylators exhibit 3–4× higher plasma drug levels than fast acetylators, necessitating genotype-guided dosing. In vitro studies using liver S9 fractions and acetyl-CoA cofactors model metabolic interactions (e.g., with acetaminophen), while clinical studies stratify patients by acetylator status using caffeine metabolism assays .

Q. How are cardiac safety concerns addressed in this compound trials?

Thorough QT (TQT) studies in healthy volunteers (e.g., phase I trials on 59 subjects) assess QTc prolongation risk. Electrocardiogram (ECG) monitoring is mandated in trials, with dose adjustments for arrhythmias. Overdose case studies (e.g., 360 mg/day leading to convulsions and cardiac arrest) inform safety protocols, emphasizing strict adherence to maximum recommended doses .

Q. What strategies resolve contradictions in efficacy data between small and large cohorts?

Meta-analyses of pooled data from multiple trials (e.g., LMS-002, LMS-003, and SMA-001) are used to assess consistency. For example, while CGI-I showed statistical significance in LMS-002 (−1.1 LS mean difference, p=0.0267), larger trials apply mixed-effects models to account for dropout rates and inter-individual variability. Sensitivity analyses exclude outliers to validate robustness .

Q. How are preclinical developmental toxicity findings translated to human risk profiles?

Animal studies (e.g., rat and rabbit models) evaluate embryofetal toxicity, with no-observed-adverse-effect levels (NOAELs) compared to human exposures using body surface area scaling. Postmarketing pharmacovigilance tracks pregnancy outcomes in exposed patients, as human data remain limited .

Methodological Notes

  • Trial Design : Prioritize randomized, double-blind, placebo-controlled crossover designs with enriched populations (e.g., stable responders from expanded access programs) .
  • Data Analysis : Use LS means with 95% confidence intervals for continuous endpoints and Cochran-Mantel-Haenszel tests for categorical outcomes .
  • Safety Monitoring : Implement real-time ECG monitoring and genotype screening for NAT2 polymorphisms to mitigate adverse events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amifampridine Phosphate
Reactant of Route 2
Amifampridine Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.